
TX1-85-1
Übersicht
Beschreibung
TX-85-1: ist eine chemische Verbindung, die für ihre Rolle als irreversibler Inhibitor von Her3 (ErbB3), einem Mitglied der epidermalen Wachstumsfaktor-Rezeptor (EGFR)-Familie, bekannt ist. Es ist der erste selektive Her3-Ligand, der eine kovalente Bindung mit Cys721 im ATP-Bindungsort von Her3 bildet. Diese Verbindung induziert einen teilweisen Abbau des Her3-Proteins und schwächt die Her3-abhängige Signalübertragung .
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
Research has demonstrated that TX1-85-1 effectively engages HER3 within cellular environments. For instance, a study involving PC9 GR4 cells (which harbor mutations in the epidermal growth factor receptor) showed that treatment with this compound at a concentration of 5 µM resulted in complete labeling of HER3, suggesting effective target engagement . However, despite this engagement, this compound exhibited an EC50 greater than 10 µM for inhibiting cell proliferation across various cancer cell lines validated as HER3-dependent .
Case Study: Ovarian Cancer
In ovarian cancer models such as Ovcar8, this compound was shown to partially degrade HER3 protein levels and attenuate downstream signaling pathways. This effect was corroborated by siRNA-mediated depletion experiments that confirmed the dependency of these cancer cells on HER3 for growth . The compound's ability to inhibit tumorigenicity highlights its potential as a therapeutic agent.
Comparative Efficacy with Other Inhibitors
This compound has been compared with other HER inhibitors, including lapatinib and bosutinib. In studies assessing colony-forming abilities of cancer stem cells, this compound demonstrated a significant reduction in colony numbers in a dose-dependent manner, outperforming some conventional inhibitors .
Table: Summary of this compound Efficacy Data
Study | Cell Line | IC50/EC50 (µM) | Mechanism | Outcome |
---|---|---|---|---|
Xie et al., 2014 | PC9 GR4 | IC50: 0.023 | Covalent binding to Cys721 | Complete target engagement |
Xie et al., 2015 | Ovcar8 | EC50 > 10 | HER3 degradation | Anti-proliferation observed |
Recent Study | Cancer stem cells | 5 (effective range) | Inhibition of colony formation | Significant decrease in colony numbers |
Broader Implications in Cancer Therapy
The development of small-molecule covalent inhibitors like this compound represents a promising strategy for targeting previously “undruggable” proteins. The specificity of this compound for HER3 suggests potential applications not only in ovarian cancer but also across other malignancies where HER3 plays a pivotal role .
Moreover, ongoing research into covalent inhibitors is expected to yield more clinical successes as methodologies for target identification and selectivity profiling improve .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von TX-85-1 umfasst mehrere Schritte, einschließlich der Bildung einer kovalenten Bindung mit Cys721 im ATP-Bindungsort von Her3. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail offengelegt .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für TX-85-1 sind nicht weit verbreitet dokumentiert. Es wird in der Regel in Forschungslaboren unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: TX-85-1 unterliegt hauptsächlich kovalenten Bindungsreaktionen, insbesondere mit dem Cys721-Rest im ATP-Bindungsort von Her3. Diese kovalente Modifikation hemmt die Her3-Signalübertragung .
Häufige Reagenzien und Bedingungen:
Reagenzien: Das Hauptreagenz, das beteiligt ist, ist TX-85-1 selbst.
Bedingungen: Die Reaktionen finden typischerweise unter physiologischen Bedingungen statt, wobei die Verbindung eine kovalente Bindung mit dem Zielprotein bildet
Hauptprodukte: Das Hauptprodukt der Reaktion ist das kovalent modifizierte Her3-Protein, das eine reduzierte Signalaktivität aufweist .
Wirkmechanismus
TX-85-1 exerts its effects by forming a covalent bond with the Cys721 residue in the ATP-binding site of Her3. This covalent modification leads to partial degradation of the Her3 protein and attenuation of Her3-dependent signaling pathways. The inhibition of Her3 signaling results in reduced phosphorylation of downstream targets such as Akt and ERK1/2, ultimately leading to decreased cell proliferation in Her3-dependent cancer cell lines .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Gefitinib: Ein EGFR-Inhibitor, der zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird.
Erlotinib: Ein weiterer EGFR-Inhibitor mit Anwendungen in der Krebstherapie.
Lapatinib: Ein dualer Inhibitor von EGFR und Her2, der zur Behandlung von Brustkrebs eingesetzt wird.
Afatinib: Ein irreversibler Inhibitor von EGFR, Her2 und Her4, der in der Krebstherapie eingesetzt wird
Einzigartigkeit: TX-85-1 ist einzigartig in seiner Selektivität für Her3 und seiner Fähigkeit, eine kovalente Bindung mit Cys721 zu bilden, was zu einem teilweisen Abbau des Her3-Proteins führt. Diese Spezifität und der Wirkmechanismus unterscheiden es von anderen EGFR-Inhibitoren .
Biologische Aktivität
TX1-85-1 is a selective covalent inhibitor targeting the pseudokinase HER3, a member of the ErbB family of receptor tyrosine kinases. This compound has garnered significant interest due to its potential therapeutic applications in cancer treatment, particularly in tumors exhibiting resistance to conventional therapies. The following sections detail the biological activity of this compound, including its mechanism of action, binding specificity, and effects on cell proliferation.
This compound functions by forming a covalent bond with cysteine residue Cys721 located in the ATP-binding site of HER3. This interaction leads to inhibition of HER3 activity, which is crucial for various signaling pathways involved in cancer cell proliferation and survival. The compound exhibits a time- and dose-dependent inhibition profile, with an IC50 value of approximately 23 nM in binding assays, indicating its potency as an inhibitor .
Binding Specificity
The specificity of this compound was assessed using live cell chemical proteomics techniques. It was found to bind not only to HER3 but also to other kinases such as Lyn and HER2, albeit through non-covalent interactions. The binding affinity to these targets was characterized at concentrations around 2 µM . The following table summarizes the binding affinities and characteristics of this compound:
Target Kinase | Binding Type | IC50 (nM) |
---|---|---|
HER3 | Covalent | 23 |
Lyn | Non-covalent | Not specified |
HER2 | Non-covalent | Not specified |
Src Family Kinases | Non-covalent | Not specified |
In Vitro Studies
In vitro studies demonstrated that this compound effectively inhibits HER3-dependent signaling pathways. For instance, in experiments involving PC9 GR4 cells (EGFR E746_A750/T790M), treatment with this compound at concentrations sufficient for target engagement (5 µM) did not inhibit Akt phosphorylation or cell growth . This suggests that while this compound can bind to HER3, it may not fully inhibit its downstream signaling under certain conditions.
Case Study: Cancer Stem Cells
A significant study highlighted the role of this compound in inhibiting cancer stem cell (CSC) characteristics. When applied to induced pluripotent stem cells (iPSCs) cultured in conditioned media from pancreatic cancer cells, this compound effectively reduced self-renewal and tube formation abilities while promoting differentiation. The IC50 for this effect was found to be approximately 25 µM , indicating its potential as a therapeutic agent against CSCs .
Efficacy in Cell Proliferation Assays
Cell proliferation assays revealed mixed results regarding the efficacy of this compound. In several cancer cell lines, including Ovcar8 and HCC2935, this compound exhibited an EC50 greater than 10 µM , suggesting limited anti-proliferative effects despite successful target engagement . Notably, cells expressing wild-type HER3 showed some sensitivity to this compound compared to those with a non-reactive Cys721 mutation, reinforcing the importance of the covalent interaction for its biological activity.
Eigenschaften
IUPAC Name |
N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N8O3/c1-3-28(42)36-26-19-22(9-14-27(26)43-25-7-5-4-6-8-25)30-29-31(33)34-20-35-32(29)40(37-30)24-12-10-23(11-13-24)39-17-15-38(16-18-39)21(2)41/h3-9,14,19-20,23-24H,1,10-13,15-18H2,2H3,(H,36,42)(H2,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYICDSWKKFSYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)OC6=CC=CC=C6)NC(=O)C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.